1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product . Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydroxide (NaOH) can replace the methoxy group with a hydroxyl group.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4,4-Dimethylcyclohexanone: Lacks the methoxy and carboxylic acid groups, making it less reactive in certain chemical reactions.
1-Methoxycyclohexane-1-carboxylic acid: Similar structure but without the dimethyl substitution, which can affect its steric properties and reactivity.
4,4-Dimethylcyclohexane-1-carboxylic acid: Lacks the methoxy group, influencing its solubility and chemical behavior.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-6-10(13-3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPQAGIJTCISRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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